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Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in
both normal physiological functions and pathological conditions such as tumor growth and
metastasis. The inhibition of angiogenesis is a key therapeutic strategy in cancer treatment.
Chelidonine, a major benzophenanthridine alkaloid isolated from the greater celandine
(Chelidonium majus), has demonstrated a range of biological activities, including anti-tumor
and anti-inflammatory properties. Emerging evidence suggests that Chelidonine also
possesses anti-angiogenic effects, making it a compound of interest for further investigation in
cancer drug development.

These application notes provide a comprehensive overview of in vitro methodologies to
investigate the anti-angiogenic properties of Chelidonine. Detailed protocols for key assays,
summarized quantitative data, and visual representations of associated signaling pathways and
experimental workflows are presented to guide researchers in this field.

Data Presentation

The following tables summarize the quantitative data on the anti-angiogenic and cytotoxic
effects of Chelidonine in vitro.
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Table 1: Effect of Chelidonine on Endothelial Cell Tube Formation

Control ] )
Chelidonine (1 Percentage
Parameter (Untreated o Reference
uM) Inhibition
HUVECS)
Total Tube
Length (arbitrary 100 + 15 45+ 10 55% [1]
units)
Total Branching
_ 80 +12 30+8 62.5% [1]
Points
Total Loops 40+8 15+5 62.5% [1]

Data are presented as mean + standard deviation. HUVEC denotes Human Umbilical Vein
Endothelial Cells.

Table 2: Effect of Chelidonine on Endothelial Cell Viability

. Concentration Incubation Cell Viability
Cell Line ] Reference
(HM) Time (h) (%)

Not specified, but
used for

HUVEC 1 48 [1]
subsequent

functional assays

Not specified, but
used for

HUVEC 10 48 [1]
subsequent

functional assays

Table 3: Effect of Chelidonine on Cancer Cell Migration
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Migration Inhibition

Cell Line Treatment Reference
(%)
FaDu (Head and Neck o Significant
1 UM Chelidonine )
Cancer) suppression
HLaC78 (Head and o Significant inhibition
10 uM Chelidonine
Neck Cancer) on collagen

Note: Quantitative data for Chelidonine's effect on HUVEC migration is not readily available in
the reviewed literature. The data presented is on cancer cell lines, suggesting a potential anti-
migratory effect that warrants investigation in endothelial cells.

Table 4: Apoptotic Effects of Chelidonine on Cancer Cells

Apoptosis

Cell Line Concentration (pM) . Reference
Induction

BxPC-3 (Pancreatic 1 >50% (Early & Late

Cancer) Apoptosis)

MIA PaCa-2 1 >50% (Early & Late

(Pancreatic Cancer) Apoptosis)

] Dose-dependent
Jurkat (Leukemia) 1,5, 10, 50, 100 )
increase

Note: While Chelidonine induces apoptosis in various cancer cell lines, specific quantitative
data on its apoptotic effect on HUVECSs is limited. Researchers are encouraged to perform
apoptosis assays on endothelial cells to determine the direct impact.

Experimental Protocols

Detailed methodologies for key in vitro assays to assess the anti-angiogenic effects of
Chelidonine are provided below.

Endothelial Cell Tube Formation Assay
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This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like

structures when cultured on a basement membrane matrix.

Materials:

Human Umbilical Vein Endothelial Cells (HUVECS)

Endothelial Cell Growth Medium (EGM)

Basement Membrane Extract (BME), such as Matrigel®

96-well culture plates

Chelidonine stock solution

Calcein AM (for visualization, optional)

Inverted microscope with imaging capabilities

Protocol:

Plate Coating: Thaw BME on ice overnight. Pipette 50 pL of cold BME into each well of a
pre-chilled 96-well plate. Ensure the entire surface of the well is covered.

Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.

Cell Seeding: Harvest HUVECs and resuspend them in EGM at a density of 2 x 105
cells/mL.

Treatment: Prepare different concentrations of Chelidonine in EGM. Add the Chelidonine-
containing medium to the HUVEC suspension. An untreated control (vehicle only) should be
included.

Incubation: Gently add 100 pL of the cell suspension (containing 2 x 10"4 cells) to each
BME-coated well.

Observation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours. Monitor tube
formation periodically under an inverted microscope.
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e Quantification: Capture images of the tube network. The extent of tube formation can be
quantified by measuring parameters such as total tube length, number of branching points,
and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis
Analyzer plugin).

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and
proliferation.

Materials:

e HUVECs

e EGM

e 96-well culture plates

e Chelidonine stock solution

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e DMSO (Dimethyl sulfoxide)
e Microplate reader
Protocol:

e Cell Seeding: Seed HUVECSs in a 96-well plate at a density of 5 x 10”3 to 1 x 104 cells per
well in 100 pL of EGM. Allow cells to attach overnight.

o Treatment: Replace the medium with fresh EGM containing various concentrations of
Chelidonine. Include an untreated control.

¢ Incubation: Incubate the plate for the desired period (e.qg., 24, 48, or 72 hours) at 37°C in a
5% CO2 incubator.
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e MTT Addition: Add 10 pL of MTT solution to each well and incubate for 3-4 hours at 37°C
until a purple formazan precipitate is visible.

e Formazan Solubilization: Carefully remove the medium and add 100 pL of DMSO to each
well to dissolve the formazan crystals.

» Measurement: Measure the absorbance at 570 nm using a microplate reader. The
absorbance is directly proportional to the number of viable cells.

Endothelial Cell Migration Assay

Cell migration is a crucial step in angiogenesis. The following are two common methods to
assess endothelial cell migration.

a) Wound Healing (Scratch) Assay

Materials:

HUVECs

« EGM

6-well or 12-well culture plates

Sterile 200 uL pipette tip or a cell scraper

Chelidonine stock solution

Inverted microscope with imaging capabilities
Protocol:

o Create a Monolayer: Seed HUVECs in a 6-well or 12-well plate and grow them to 90-100%
confluency.

o Create a "Wound": Using a sterile 200 pL pipette tip, create a straight scratch across the
center of the cell monolayer.

e Wash: Gently wash the wells with PBS to remove detached cells.
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» Treatment: Replace the PBS with fresh EGM containing different concentrations of
Chelidonine. Include an untreated control.

e Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24
hours) using an inverted microscope.

e Quantification: The rate of cell migration can be quantified by measuring the area of the
scratch at different time points and calculating the percentage of wound closure using image
analysis software.

b) Transwell Migration (Boyden Chamber) Assay

Materials:

e HUVECs

« EGM

o Transwell inserts (typically with 8 um pore size) for 24-well plates
e Chelidonine stock solution

o Chemoattractant (e.g., VEGF or FBS)

o Cotton swabs

 Staining solution (e.g., Crystal Violet)

 Inverted microscope

Protocol:

o Preparation: Place Transwell inserts into the wells of a 24-well plate.

o Chemoattractant: Add 600 uL of EGM containing a chemoattractant to the lower chamber of
each well.
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Cell Seeding: Harvest HUVECs and resuspend them in serum-free medium at a density of 1
x 1075 cells/mL. Add 100 uL of the cell suspension to the upper chamber of each insert.

Treatment: Add different concentrations of Chelidonine to the upper chamber with the cells.
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours.

Removal of Non-migrated Cells: After incubation, carefully remove the medium from the
upper chamber and gently wipe the inside of the insert with a cotton swab to remove non-
migrated cells.

Fixation and Staining: Fix the migrated cells on the bottom of the membrane with methanol
and stain with Crystal Violet.

Quantification: Count the number of migrated cells in several random fields under an
inverted microscope.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

HUVECs

EGM

6-well plates

Chelidonine stock solution

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium lodide (PI),
and Binding Buffer)

Flow cytometer

Protocol:

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/product/b3420816?utm_src=pdf-body
https://www.benchchem.com/product/b3420816?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3420816?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e Cell Seeding and Treatment: Seed HUVECSs in 6-well plates and treat with different
concentrations of Chelidonine for a specified time (e.g., 24 or 48 hours).

» Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and
wash the cell pellet with cold PBS.

» Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC
and PI to the cell suspension according to the manufacturer's instructions.

 Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

e Analysis: Analyze the stained cells by flow cytometry within one hour.

[¢]

Viable cells: Annexin V-FITC negative and Pl negative.

[e]

Early apoptotic cells: Annexin V-FITC positive and PI negative.

[e]

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

o

Necrotic cells: Annexin V-FITC negative and PI positive.

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the potential
signaling pathways affected by Chelidonine in the context of angiogenesis and the general
experimental workflows for the described assays.
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Experimental Workflow for Investigating Anti-Angiogenic Effects

Start: Prepare HUVECs and Chelidonine Treatment

Y

- Cell Migration Assays o
[Cell Viability Assay (M'I'I')] (Wound Healing / Transwell) Tube Formation Assay

Apoptosis Assay (Annexin V/PI)

A

Data Analysis and Quantification

Conclusion on Anti-Angiogenic Effects
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Proposed Anti-Angiogenic Signaling Pathway of Chelidonine
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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